1-Bromo-2-isobutoxy-4-(trifluoromethoxy)benzene
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Overview
Description
1-Bromo-2-isobutoxy-4-(trifluoromethoxy)benzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a bromine atom, an isobutoxy group, and a trifluoromethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-isobutoxy-4-(trifluoromethoxy)benzene typically involves the bromination of a precursor compound followed by the introduction of the isobutoxy and trifluoromethoxy groups. One common method involves the reaction of 4-bromophenol with isobutyl bromide in the presence of a base to form 4-bromo-2-isobutoxyphenol. This intermediate is then treated with trifluoromethoxy iodide under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-isobutoxy-4-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.
Common Reagents and Conditions
Lithium Diisopropylamide (LIDA): Used for deprotonation and subsequent substitution reactions.
Palladium Catalysts: Employed in coupling reactions like Suzuki or Heck reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
Substituted Benzene Derivatives: Depending on the nucleophile used in substitution reactions.
Biaryl Compounds: Formed through coupling reactions.
Quinones and Hydroquinones: Resulting from oxidation and reduction reactions.
Scientific Research Applications
1-Bromo-2-isobutoxy-4-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-isobutoxy-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The bromine atom and the trifluoromethoxy group can participate in various interactions, such as hydrogen bonding and van der Waals forces, which influence the compound’s reactivity and binding affinity. These interactions are crucial in determining the compound’s behavior in chemical reactions and its potential biological activity .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(trifluoromethoxy)benzene: Similar structure but lacks the isobutoxy group.
1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene: Contains a fluorine atom instead of the isobutoxy group.
Uniqueness
1-Bromo-2-isobutoxy-4-(trifluoromethoxy)benzene is unique due to the presence of both the isobutoxy and trifluoromethoxy groups, which impart distinct chemical properties
Properties
Molecular Formula |
C11H12BrF3O2 |
---|---|
Molecular Weight |
313.11 g/mol |
IUPAC Name |
1-bromo-2-(2-methylpropoxy)-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C11H12BrF3O2/c1-7(2)6-16-10-5-8(3-4-9(10)12)17-11(13,14)15/h3-5,7H,6H2,1-2H3 |
InChI Key |
JNOAOTPSCOMWCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)OC(F)(F)F)Br |
Origin of Product |
United States |
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